2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester is an organic compound with the molecular formula C14H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group, an acetoxy group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetoxynaphthalene-2-carboxylate typically involves the esterification of 4-hydroxy-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 4-acetoxynaphthalene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-acetoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester can be compared with other similar compounds, such as:
- Ethyl 4-acetoxybenzofuran-6-carboxylate
- Ethyl 4-acetoxybenzothiophene-6-carboxylate These compounds share similar structural features but differ in their specific chemical properties and applications. The unique combination of functional groups in ethyl 4-acetoxynaphthalene-2-carboxylate makes it particularly useful for certain applications, such as the synthesis of complex organic molecules and studies of enzyme inhibition .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 4-acetyloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H14O4/c1-3-18-15(17)12-8-11-6-4-5-7-13(11)14(9-12)19-10(2)16/h4-9H,3H2,1-2H3 |
InChI Key |
KPGGFWPXWVPQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.